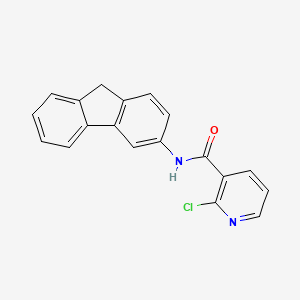

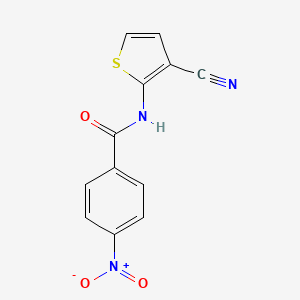

N-(3-cyanothiophen-2-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

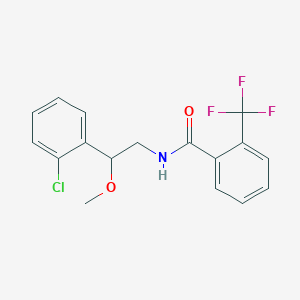

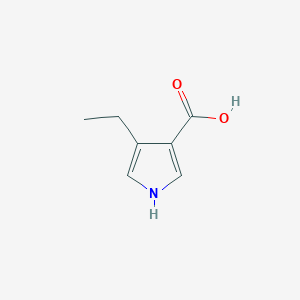

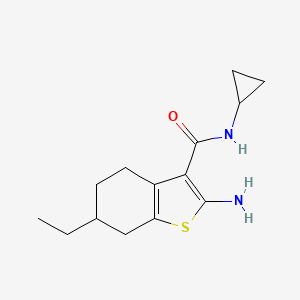

“N-(3-cyanothiophen-2-yl)-4-nitrobenzamide” is a complex organic compound that contains several functional groups: a cyano group (-CN), a thiophene ring, a nitro group (-NO2), and an amide group (CONH2). These functional groups suggest that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and cyano groups, along with the thiophene ring, would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the amide group can participate in hydrolysis and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide, nitro, and cyano groups could influence its solubility in different solvents .Scientific Research Applications

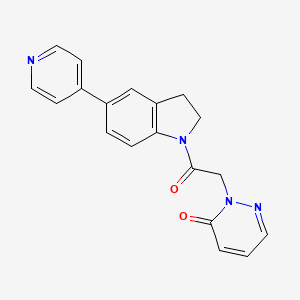

Antitumor Agents and Labeling

- Compounds related to N-(3-cyanothiophen-2-yl)-4-nitrobenzamide have been explored for their potential as antitumor agents. For instance, the synthesis and labeling with isotopes of nitrothiophenecarboxamides, which share a similar structural motif, have been investigated for their use in antitumor applications (Shinkwin & Threadgill, 1996).

Synthetic Methodologies

- Nitro-free 4,6-disubstituted 3-aminobenzothiophenes and their derivatives have been synthesized from polynitroaromatic compounds, including 2,4,6-trinitrobenzamide, through nucleophilic substitution and cyclization processes. This illustrates the compound's relevance in synthetic organic chemistry as a precursor for various heterocyclic compounds (Gakh et al., 2006).

Molecular Electronics

- Molecules containing nitroamine redox centers have been used in molecular electronic devices, demonstrating significant on-off ratios and negative differential resistance. This application underscores the potential use of nitrobenzamide derivatives in the development of advanced electronic materials (Chen et al., 1999).

Environmental Applications

- Polythiophene-modified magnetite nanoparticles have been investigated for the adsorption and removal of nitrobenzene from aqueous solutions, highlighting the environmental applications of thiophene derivatives in water treatment technologies (Nematollahzadeh et al., 2021).

Mechanism of Action

Target of Action

Compounds with a thiophene ring, like “N-(3-cyanothiophen-2-yl)-4-nitrobenzamide”, are often involved in interactions with various proteins and enzymes due to the aromatic nature of the thiophene ring . The cyano group (-CN) and nitro group (-NO2) are also reactive and can interact with biological targets.

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its specific target. For example, thiophene derivatives have been shown to have a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c13-7-9-5-6-19-12(9)14-11(16)8-1-3-10(4-2-8)15(17)18/h1-6H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWKNDFOBTURHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid](/img/structure/B2571746.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2571747.png)

![2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide](/img/structure/B2571750.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2571754.png)

![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)